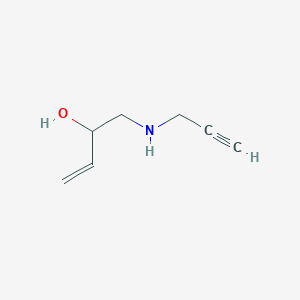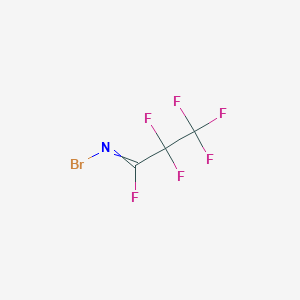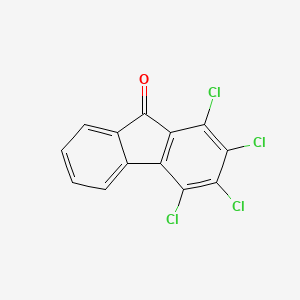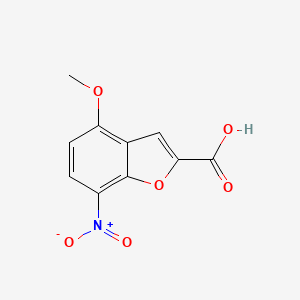![molecular formula C13H35AsN2O2Si2 B14389992 Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite CAS No. 89865-05-4](/img/structure/B14389992.png)
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite is an organosilicon compound characterized by the presence of both silicon and arsenic atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the arsonite group. The general reaction conditions include:
Temperature: Moderate to high temperatures are often required.
Solvents: Nonpolar organic solvents are commonly used due to the lipophilic nature of the compound.
Catalysts: Specific catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as distillation or sublimation are common in industrial settings.
化学反応の分析
Types of Reactions
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organosilicon derivatives.
科学的研究の応用
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The presence of the arsonite group allows it to interact with cellular components, potentially leading to therapeutic effects in medical applications.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar structural features but lacking the arsonite group.
Trimethylsilyl chloride: A precursor used in the synthesis of various organosilicon compounds.
Hexamethyldisilazane: A related compound used in organic synthesis and as a protective agent for functional groups.
Uniqueness
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite is unique due to the presence of both silicon and arsenic atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
89865-05-4 |
|---|---|
分子式 |
C13H35AsN2O2Si2 |
分子量 |
382.52 g/mol |
IUPAC名 |
N-methyl-2-[methyl-[2-[methyl(trimethylsilyl)amino]ethoxy]arsanyl]oxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C13H35AsN2O2Si2/c1-14(17-12-10-15(2)19(4,5)6)18-13-11-16(3)20(7,8)9/h10-13H2,1-9H3 |
InChIキー |
NFOKTWPPBRRWLH-UHFFFAOYSA-N |
正規SMILES |
CN(CCO[As](C)OCCN(C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)

![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)



![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
